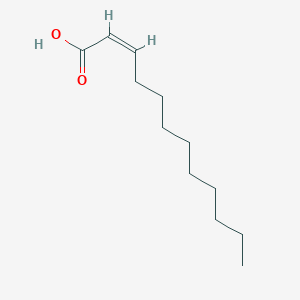

Ácido dodecanoico-2-enoico

Descripción general

Descripción

Cis-2-dodecenoic acid is the cis isomer of 2-dodecenoic acid.

Aplicaciones Científicas De Investigación

Análisis de la estructura cristalina

El ácido dodecanoico-2-enoico, con su estructura de ácido carboxílico α,β-insaturado, ha sido objeto de estudios cristalográficos para comprender su conformación molecular y sus patrones de enlace de hidrógeno. La estructura cristalina se caracteriza por dímeros de inversión de ácido carboxílico unidos por pares de enlaces de hidrógeno O—H⋯O . Esta investigación es crucial para el diseño de fármacos y materiales donde la orientación molecular precisa afecta la funcionalidad.

Mecanismo De Acción

Target of Action

It’s known that unsaturated carboxylic acids like dodec-2-enoic acid can interact with various biological molecules due to their carboxylic acid group and unsaturated hydrocarbon chain .

Mode of Action

The compound is characterized by carboxylic acid inversion dimers linked by pairs of O—H O hydrogen bonds . This structure could potentially influence its interaction with its targets.

Análisis Bioquímico

Biochemical Properties

2-Dodecenoic acid plays a crucial role in biochemical reactions, particularly in microbial quorum sensing. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Pseudomonas aeruginosa, 2-Dodecenoic acid modulates virulence by interfering with quorum sensing systems and the type III secretion system (T3SS). It reduces the transcriptional expression of regulator genes such as lasR, pqsR, and rhlR, leading to decreased production of quorum sensing signals and virulence factors . Additionally, it interacts with the RpfR receptor in Burkholderia cenocepacia, modulating the intracellular level of cyclic di-GMP, which affects biofilm formation and virulence .

Cellular Effects

2-Dodecenoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Pseudomonas aeruginosa, it interferes with quorum sensing systems, leading to reduced biofilm formation and virulence factor production . This compound also affects the production of N-acyl homoserine lactone in Burkholderia cenocepacia by modulating the activity of the RpfR receptor and cyclic di-GMP turnover . These interactions highlight the compound’s role in regulating bacterial communication and pathogenicity.

Molecular Mechanism

The molecular mechanism of 2-Dodecenoic acid involves its interaction with specific receptors and regulatory proteins. In Burkholderia cenocepacia, it binds to the RpfR receptor, enhancing its phosphodiesterase activity, which reduces the intracellular level of cyclic di-GMP . This reduction in cyclic di-GMP affects various biological functions, including motility, biofilm formation, and virulence. In Pseudomonas aeruginosa, 2-Dodecenoic acid interferes with quorum sensing systems by reducing the transcriptional expression of key regulator genes, leading to decreased production of quorum sensing signals and virulence factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Dodecenoic acid can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the exogenous addition of 2-Dodecenoic acid to Pseudomonas aeruginosa cultures resulted in a sustained reduction in virulence factor production and biofilm formation over time . Similarly, in Burkholderia cenocepacia, the compound’s effects on quorum sensing and virulence were observed to persist over extended periods .

Dosage Effects in Animal Models

The effects of 2-Dodecenoic acid vary with different dosages in animal models. At lower doses, it has been shown to modulate quorum sensing and reduce virulence in bacterial infections without causing significant toxicity At higher doses, there may be potential toxic or adverse effects, although specific studies on the toxicity of 2-Dodecenoic acid in animal models are limited

Metabolic Pathways

2-Dodecenoic acid is involved in metabolic pathways related to quorum sensing and bacterial communication. In Burkholderia cenocepacia, it modulates the production of N-acyl homoserine lactone by influencing the activity of the RpfR receptor and cyclic di-GMP turnover . This interaction affects various biological functions, including biofilm formation, motility, and virulence. Additionally, in Pseudomonas aeruginosa, 2-Dodecenoic acid interferes with quorum sensing systems, leading to changes in metabolic activity and virulence factor production .

Transport and Distribution

The transport and distribution of 2-Dodecenoic acid within cells and tissues involve specific transporters and binding proteins. In Burkholderia cenocepacia, the RpfR receptor plays a crucial role in sensing and responding to 2-Dodecenoic acid signals . This interaction affects the intracellular levels of cyclic di-GMP, which in turn influences various cellular processes. The compound’s distribution within bacterial cells is essential for its role in quorum sensing and regulation of virulence.

Subcellular Localization

The subcellular localization of 2-Dodecenoic acid is primarily within the cytoplasm, where it interacts with specific receptors and regulatory proteins. In Burkholderia cenocepacia, it binds to the RpfR receptor, which is localized in the cytoplasm . This interaction modulates the intracellular levels of cyclic di-GMP, affecting various biological functions. The compound’s localization within the cytoplasm is crucial for its role in quorum sensing and regulation of bacterial communication.

Propiedades

IUPAC Name |

(E)-dodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343611 | |

| Record name | trans-Dodec-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Dodec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1289-45-8, 4412-16-2, 32466-54-9 | |

| Record name | Dodecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-dodec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

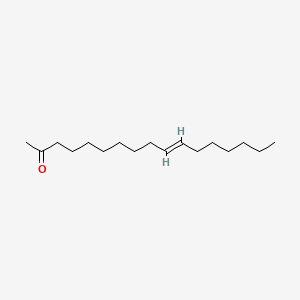

Feasible Synthetic Routes

Q1: What is 2-Dodecenoic acid and what are its alternative names?

A1: 2-Dodecenoic acid, also known as trans-2-Dodecenoic acid or BDSF (Burkholderia diffusible signal factor), is an unsaturated fatty acid that acts as a signaling molecule in various bacterial species, particularly within the Burkholderia genus.

Q2: What is the role of 2-Dodecenoic acid in bacterial communication?

A2: 2-Dodecenoic acid functions as a quorum sensing (QS) signal in bacteria. Quorum sensing is a process by which bacteria communicate with each other by releasing and sensing signaling molecules. [] These signals allow bacteria to coordinate their behavior, including virulence factor production and biofilm formation, based on population density. [, ]

Q3: How does 2-Dodecenoic acid affect Burkholderia cenocepacia?

A3: In Burkholderia cenocepacia, 2-Dodecenoic acid plays a crucial role in regulating various biological functions, including:

- Virulence: 2-Dodecenoic acid production is linked to virulence gene expression and its disruption attenuates virulence in infection models. [, ]

- Biofilm formation: 2-Dodecenoic acid influences biofilm formation, potentially through its interaction with the intracellular messenger cyclic-di-GMP. [, , ]

- Motility: 2-Dodecenoic acid has been shown to regulate swarming motility in Burkholderia cenocepacia. []

- Energy Metabolism: The Bcam0581 gene, responsible for 2-Dodecenoic acid synthesis, is associated with ATP biogenesis in B. cenocepacia, suggesting a role in energy metabolism. []

Q4: How does the interaction of 2-Dodecenoic acid with its receptor, RpfR, influence downstream effects in Burkholderia cenocepacia?

A4: 2-Dodecenoic acid binds to the PAS domain of its receptor, RpfR, in B. cenocepacia. [] This binding triggers a conformational change in RpfR, stimulating its phosphodiesterase activity. [] This activity leads to a decrease in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP). [, , ] This reduction in c-di-GMP levels subsequently affects the expression of various genes involved in virulence, biofilm formation, and other cellular processes. [, ]

Q5: Does 2-Dodecenoic acid interact with other signaling systems in Burkholderia cenocepacia?

A5: Yes, research suggests an interplay between 2-Dodecenoic acid signaling and the AHL (N-acyl homoserine lactone) quorum sensing system in Burkholderia cenocepacia. [, , ] The BDSF system appears to influence the expression of genes involved in AHL production, such as cepI and cciI. [] This cross-talk implies a complex regulatory network where both systems contribute to controlling overlapping sets of genes and phenotypes. [, ]

Q6: Does 2-Dodecenoic acid play a role in interspecies communication?

A6: Yes, 2-Dodecenoic acid has been shown to impact other microbial species. For instance, it can interfere with the morphological transition of the fungal pathogen Candida albicans, potentially influencing the outcome of polymicrobial infections. [, ] Furthermore, research suggests that membrane-enclosed 2-Dodecenoic acid can affect the competitiveness of B. cenocepacia in mixed microbial communities. []

Q7: What is the structural characterization of 2-Dodecenoic acid?

A7: 2-Dodecenoic acid has the following characteristics:

- Spectroscopic data: Specific spectroscopic data (NMR, IR, etc.) can be found in relevant chemical databases and publications. [, ]

Q8: Are there any potential therapeutic applications of targeting 2-Dodecenoic acid signaling?

A8: Interfering with 2-Dodecenoic acid signaling is a promising avenue for developing novel antimicrobial therapies. [, ] By disrupting its synthesis or perception, it might be possible to attenuate the virulence of Burkholderia cenocepacia and potentially other pathogens. [, , ] Research into identifying inhibitors of DfsA, the enzyme responsible for 2-Dodecenoic acid synthesis, is ongoing. []

Q9: What is the role of RpfF in the context of 2-Dodecenoic acid?

A9: RpfF is an enoyl-CoA hydratase homologue essential for the synthesis of diffusible signal factors (DSF), including 2-Dodecenoic acid, in bacteria like Xanthomonas campestris and Burkholderia cenocepacia. [, , ] It plays a crucial role in regulating various bacterial behaviors like virulence factor production, biofilm formation, and the transition between sessile and motile lifestyles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1236911.png)

![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)